molecular formula C26H17ClN2OS B11993172 (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone

Cat. No.: B11993172
M. Wt: 440.9 g/mol
InChI Key: AHBKPFBBTKQWHW-UHFFFAOYSA-N
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Description

(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone is a complex organic compound with potential applications in various scientific fields. This compound features a thienopyridine core, which is a fused heterocyclic system, and is substituted with amino, diphenyl, and chlorophenyl groups. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted thienopyridine compounds .

Scientific Research Applications

(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism of action of (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thienopyridine derivatives with different substituents, such as:

Uniqueness

The uniqueness of (3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications, as it can exhibit unique reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C26H17ClN2OS

Molecular Weight

440.9 g/mol

IUPAC Name

(3-amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)-(4-chlorophenyl)methanone

InChI

InChI=1S/C26H17ClN2OS/c27-19-13-11-18(12-14-19)24(30)25-23(28)22-20(16-7-3-1-4-8-16)15-21(29-26(22)31-25)17-9-5-2-6-10-17/h1-15H,28H2

InChI Key

AHBKPFBBTKQWHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC3=C2C(=C(S3)C(=O)C4=CC=C(C=C4)Cl)N)C5=CC=CC=C5

Origin of Product

United States

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